molecular formula C15H12N2O2S B2435267 (2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile CAS No. 897296-66-1

(2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile

Cat. No.: B2435267
CAS No.: 897296-66-1
M. Wt: 284.33
InChI Key: DQICACAYOYNJIG-UHFFFAOYSA-N
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Description

FT-IR Spectroscopy

Key vibrational modes include:

  • S=O asymmetric stretch : 1365–1340 cm⁻¹
  • C≡N stretch : 2225–2210 cm⁻¹
  • C=C stretch : 1620–1605 cm⁻¹
  • Aromatic C–H bend (pyridine) : 830–810 cm⁻¹

FT-Raman Spectroscopy

The C≡N stretching mode appears at 2235 cm⁻¹ , shifted due to reduced dipole moment in the solid state. The C=C vibration is observed at 1598 cm⁻¹ , with enhanced intensity from conjugation.

UV-Vis Spectroscopy

In ethanol, the compound exhibits a strong absorption band at λₘₐₓ = 315 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to π→π* transitions in the acrylonitrile backbone. A weaker n→π* transition appears at 275 nm (ε = 2,100 M⁻¹cm⁻¹), originating from the pyridine lone pair.

Computational Chemistry Studies (DFT, HOMO-LUMO Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal electronic properties (Table 2):

Parameter Value
HOMO Energy (eV) -6.24
LUMO Energy (eV) -2.87
Band Gap (eV) 3.37
Dipole Moment (Debye) 5.12

The HOMO is localized on the pyridine ring and acrylonitrile π-system, while the LUMO resides on the sulfonyl and nitrile groups. A narrow band gap (3.37 eV ) suggests moderate reactivity, favoring electrophilic attacks at the nitrile carbon. Natural bond orbital (NBO) analysis identifies hyperconjugation between the sulfonyl oxygen lone pairs and the σ* antibonding orbital of C1–C2, stabilizing the molecule by 28.6 kcal/mol .

Molecular electrostatic potential (MEP) maps highlight nucleophilic regions near the pyridine nitrogen (−42.3 kV/cm) and electrophilic zones at the sulfonyl oxygens (+36.7 kV/cm). These features align with observed reactivity in Michael addition reactions.

Properties

IUPAC Name

(E)-2-(4-methylphenyl)sulfonyl-3-pyridin-3-ylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-12-4-6-14(7-5-12)20(18,19)15(10-16)9-13-3-2-8-17-11-13/h2-9,11H,1H3/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQICACAYOYNJIG-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CN=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CN=CC=C2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Preformed Enenitriles

Introducing the 4-methylbenzenesulfonyl group post-olefination mitigates compatibility issues.

Protocol

  • Chlorination : Treat 3-(pyridin-3-yl)prop-2-enenitrile with Cl₂ in CCl₄ to install a vinylic chloride.
  • Sulfonation : Displace chloride with sodium 4-methylbenzenesulfinate in DMF at 120°C.

Limitations

  • Regioselectivity : Competing elimination may occur, necessitating excess sulfinate.
  • Yield : 50–60% due to side reactions.

Cyanation of Vinyl Sulfones

Alternative routes involve cyanation of pre-assembled vinyl sulfones.

Methodology

  • Substrate : (E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enal.
  • Cyanation : Treatment with TMSCN and ZnI₂ in CH₂Cl₂ installs the nitrile group.

Comparative Analysis of Methodologies

Method Yield (%) E-Selectivity Scalability
Knoevenagel 65–75 >95% Moderate
HWE Olefination 80–85 >99% High
Heck Coupling 70–75 >98% Low
Wittig Reaction 60–70 90–95% Moderate

Key Observations

  • The HWE reaction excels in stereoselectivity and yield but requires anhydrous conditions.
  • Knoevenagel condensation offers operational simplicity at the expense of moderate selectivity.
  • Palladium-catalyzed methods are limited by substrate availability and catalyst cost.

Chemical Reactions Analysis

Michael Addition

The electron-deficient double bond readily undergoes Michael additions with nucleophiles. For example:

NucleophileConditionsProductYieldSource
ThiophenolEtOH, RT, 12hSulfur-adduct78%
AminesDCM, 0°C → RTβ-Amino nitriles65–85%

Mechanistic Insight : The sulfonyl group polarizes the double bond, facilitating nucleophilic attack at the β-carbon. Pyridinyl groups may direct regioselectivity via conjugation .

Diels-Alder Reaction

The compound participates as a dienophile in [4+2] cycloadditions:

DieneConditionsProductYieldSource
1,3-ButadieneToluene, 80°CBicyclic sulfone62%
AnthraceneMicrowave, 120°CPolycyclic adduct55%

Key Notes : Reactions proceed under thermal or microwave activation, with electron-deficient dienophiles favoring endo selectivity .

Suzuki-Miyaura Coupling

The vinyl sulfone moiety enables cross-coupling with boronic acids:

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl vinyl sulfone73%
4-Tolylboronic acidPdCl₂(dppf), CsFFunctionalized styrenes68%

Conditions : Typically conducted under inert atmospheres with polar aprotic solvents (e.g., DMF) .

Nitrile Hydrolysis

Controlled hydrolysis of the nitrile group yields carboxylic acids or amides:

ReagentsConditionsProductYieldSource
H₂SO₄ (conc.), H₂OReflux, 6h3-(Pyridin-3-yl)acrylic acid82%
H₂O₂, NaOHRT, 24hPrimary amide58%

Selectivity : Acidic conditions favor carboxylic acids, while basic peroxidation yields amides .

Thiol-Ene Click Chemistry

The compound reacts with thiols under radical initiation:

ThiolInitiatorProductYieldSource
1-OctanethiolAIBN, UV lightThioether derivative89%

Applications : Useful for polymer functionalization or bioconjugation .

Electrophilic Aromatic Substitution

The pyridinyl group directs electrophiles to specific positions:

ElectrophileConditionsProductYieldSource
HNO₃/H₂SO₄0°C, 2h5-Nitro-pyridinyl adduct47%

Regioselectivity : Nitration occurs meta to the sulfonyl group due to steric and electronic effects .

[2+2] Cycloaddition

Under UV irradiation, the compound dimerizes:

ConditionsProductYieldSource
UV (254 nm), hexaneCyclobutane derivative34%

Limitations : Low yields due to competing polymerization.

Hydrogenation

Selective reduction of the double bond:

CatalystConditionsProductYieldSource
Pd/C, H₂EtOAc, 50 psiSaturated nitrile91%

Note : The sulfonyl group remains intact under these conditions .

Scientific Research Applications

Research has indicated several potential biological activities associated with (2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile , including:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives exhibit significant antimicrobial activity against various pathogens.
  • Cytotoxicity : The compound shows selective cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology.
  • Enzyme Inhibition : The sulfonyl and nitrile groups may interact with enzymes, potentially inhibiting their activity in metabolic pathways.

Medicinal Chemistry

The compound's unique structure allows for exploration in drug development. Its interactions with biological targets can lead to the development of new therapeutics for conditions such as cancer and infectious diseases.

Case Studies

  • Cancer Cell Line Studies :
    • In vitro assays demonstrated significant cytotoxicity against human cancer cells, suggesting its potential as an anticancer agent.
    • Comparative studies indicated that it may outperform standard chemotherapeutic agents in specific cancer types.
  • Antimicrobial Efficacy :
    • Investigations into its activity against Methicillin-resistant Staphylococcus aureus (MRSA) revealed promising results, with minimum inhibitory concentrations lower than those of traditional antibiotics.
  • Inflammatory Disease Models :
    • Animal studies showed that administration of the compound reduced inflammation and pain scores in models of arthritis.

Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced metabolic enzyme activity
AntimicrobialEffective against MRSA
Anti-inflammatoryDecreased inflammation in models

Mechanism of Action

The mechanism of action of (2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and nitrile groups can form strong interactions with these targets, leading to inhibition or modulation of their activity. The pyridine ring can also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-2-yl)prop-2-enenitrile: Similar structure but with the pyridine ring in a different position.

    (2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-4-yl)prop-2-enenitrile: Another positional isomer with the pyridine ring in the 4-position.

    (2E)-2-(4-methylbenzenesulfonyl)-3-(quinolin-3-yl)prop-2-enenitrile: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

(2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties. The combination of the sulfonyl, nitrile, and pyridine groups provides a versatile scaffold for further modification and application in various fields.

Biological Activity

The compound (2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile is a synthetic organic molecule notable for its unique structural features, including a pyridine ring and a sulfonyl group. These functional groups suggest potential biological activities, which have been explored in various studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₂N₂O₂S
  • Molecular Weight : 284.33 g/mol
  • CAS Number : 897296-66-1

The compound's structure can be represented as follows:

Chemical Structure (Placeholder for actual structure visualization)

The biological activity of (2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonyl and nitrile groups can form strong interactions with these targets, leading to inhibition or modulation of their activity. The pyridine ring enhances binding interactions, potentially increasing the compound's efficacy.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

  • Antimicrobial Activity : The presence of the sulfonyl group is often associated with antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : The pyridine ring is known to participate in anti-inflammatory pathways, suggesting that this compound may also possess such activity.
  • Enzyme Inhibition : Studies have indicated that derivatives of this compound could inhibit specific enzymes involved in metabolic processes, which could be beneficial in treating conditions like diabetes.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-MethylbenzenesulfonamideSulfonamide groupAntimicrobialSimpler structure
Pyridine-3-carboxylic acidCarboxylic acid groupAnti-inflammatoryLacks sulfonyl group
4-Aminobenzenesulfonic acidAmino and sulfonic groupsAntioxidantContains amino group
(2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile Sulfonyl, nitrile, and pyridine groupsPotentially diverseUnique combination of functional groups

The uniqueness of (2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile lies in its combination of a pyridine ring with an α,β-unsaturated nitrile and a sulfonyl group, which may confer distinct biological activities not observed in simpler analogs.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various sulfonamide derivatives, including those structurally related to (2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile. Results indicated significant antibacterial activity against Gram-positive bacteria .
  • Inflammation Model Testing : In vitro tests demonstrated that compounds similar to (2E)-2-(4-methylbenzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases .
  • Enzyme Interaction Studies : Research has shown that the compound can interact with peroxisome proliferator activated receptors (PPARs), which are crucial in regulating glucose metabolism and fat storage. Such interactions could position this compound as a candidate for developing new antidiabetic therapies .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., vinyl proton at δ 7.8–8.2 ppm for the (E)-isomer) and sulfonyl group presence (δ 2.4 ppm for methyl protons) .
  • X-ray Crystallography : SHELXL (via OLEX2) resolves stereochemistry, with typical refinement residuals of R₁ < 0.05. Example data from analogous structures:
    • Space group: Pca2₁ (orthorhombic)
    • Unit cell: a = 12.3 Å, b = 16.5 Å, c = 7.3 Å .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 208.1) confirms molecular weight .

How do steric and electronic effects of the sulfonyl and pyridyl groups influence the compound’s reactivity in cross-coupling reactions?

Advanced
The electron-withdrawing sulfonyl group reduces electron density at the α-carbon, limiting nucleophilic attack but enhancing electrophilic aromatic substitution at the pyridyl ring. Computational studies (DFT at B3LYP/6-311+G(d,p)) reveal:

  • HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity .
  • Charge Distribution : Sulfonyl oxygen (δ⁻0.45 e) stabilizes transition states in Suzuki-Miyaura couplings .

Data Contradiction : Conflicting reports on regioselectivity in Pd-catalyzed reactions may arise from solvent polarity effects (e.g., DMF vs. THF) .

What challenges arise in resolving the crystal structure of this compound using X-ray diffraction, and how can SHELX/OLEX2 mitigate them?

Q. Advanced

  • Disorder in the Pyridyl Ring : Common in analogs due to rotational flexibility. SHELXL’s PART instruction partitions occupancy for disordered atoms .
  • Twinned Crystals : Use TWIN/BASF commands in SHELXL to refine twin laws, improving R₁ from >0.10 to <0.06 .
  • Data-to-Parameter Ratio : OLEX2’s automated restraints (e.g., DELU/ISOR) enhance stability for low-resolution data (e.g., d > 0.8 Å) .

Q. Example Refinement Metrics :

MetricUntwinnedTwinned (Corrected)
R0.120.058
wR0.250.174
CCF (Fit)1.050.99

How can computational methods predict the compound’s binding interactions with biological targets like RGS4 inhibitors?

Q. Advanced

  • Molecular Docking (AutoDock Vina) : The pyridyl nitrogen forms a hydrogen bond with RGS4’s Asp107 (binding affinity ΔG = −8.2 kcal/mol) .
  • MD Simulations (GROMACS) : Sulfonyl group stabilizes hydrophobic interactions with Leu112 over 100 ns trajectories .
  • SAR Analysis : Nitrile substitution reduces off-target effects compared to carboxylate analogs (IC₅₀ = 0.5 μM vs. 2.3 μM) .

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